2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,5-dimethoxyphenyl)acetamide
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Description
Scientific Research Applications
Chemical Synthesis and Structural Analysis
The synthesis of heterocyclic derivatives of guanidine, including compounds similar in structure to the specified compound, has been explored, revealing detailed insights into their formation and crystal structures. For example, the formation and X-ray structure determination of 2-dimethylamino-7,8-diphenyl-4,6-dihydropyrrolo[1,2-a]pyrimidine-4,6-dione have been documented, providing foundational knowledge for understanding the structural characteristics of related compounds (Banfield, Fallon, & Gatehouse, 1987).
Biological Activities
Several studies have synthesized and evaluated pyrimidine derivatives for their antimicrobial and antifolate activities, highlighting the potential therapeutic applications of these compounds. Notably, novel 2,4-diamino-5-substituted-pyrrolo[2,3-d]pyrimidines were synthesized as inhibitors of dihydrofolate reductases, indicating their potential as antitumor agents and inhibitors of pathogenic enzymes (Gangjee, Mavandadi, Queener, & McGuire, 1995).
Antitumor and Antimicrobial Activities
Research into the synthesis and evaluation of substituted 2,4-dioxo-thienopyrimidin-1-acetic acids has revealed potent aldose reductase inhibitory activity, a therapeutic target for conditions such as diabetic complications. Some compounds demonstrated significant in vitro activity, suggesting a promising avenue for the development of new treatments (Ogawva, Yamawaki, Matsusita, Nomura, Kador, & Kinoshita, 1993).
Properties
IUPAC Name |
2-(3-benzyl-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl)-N-(2,5-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O5/c1-32-17-10-11-20(33-2)18(13-17)26-21(29)15-27-19-9-6-12-25-22(19)23(30)28(24(27)31)14-16-7-4-3-5-8-16/h3-13H,14-15H2,1-2H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUNYTBLSLVCSNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4)N=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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